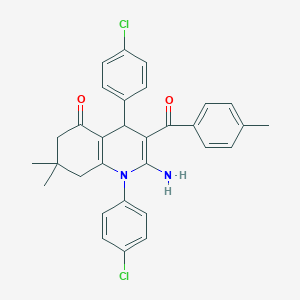
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210 due to its complex chemical structure. BML-210 is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects in laboratory experiments.
作用機序
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BML-210 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, BML-210 can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. BML-210 has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BML-210 has a variety of biochemical and physiological effects in laboratory experiments. In addition to its anti-cancer activity, BML-210 has been shown to have anti-inflammatory and neuroprotective effects. BML-210 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using BML-210 in laboratory experiments is its potent activity against cancer cells. BML-210 has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using BML-210 is its complex chemical structure, which can make it difficult to synthesize and purify. Additionally, the mechanism of action of BML-210 is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on BML-210. One area of research could focus on the development of new synthesis methods for BML-210 that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of BML-210 that have improved activity and selectivity against cancer cells. Additionally, further research could be done to better understand the mechanism of action of BML-210 and its effects on different signaling pathways in cells.
合成法
The synthesis of BML-210 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-chlorobenzophenone, 4-methylbenzoyl chloride, and 2-amino-3,5-dimethylpyridine. The synthesis involves the reaction of these starting materials with various reagents and catalysts to produce the final product. The synthesis of BML-210 is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
BML-210 has been studied extensively for its potential applications in scientific research. One of the most promising applications of BML-210 is in the field of cancer research. BML-210 has been shown to have potent anti-cancer activity in laboratory experiments. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. BML-210 has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammation.
特性
製品名 |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
分子式 |
C31H28Cl2N2O2 |
分子量 |
531.5 g/mol |
IUPAC名 |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H28Cl2N2O2/c1-18-4-6-20(7-5-18)29(37)28-26(19-8-10-21(32)11-9-19)27-24(16-31(2,3)17-25(27)36)35(30(28)34)23-14-12-22(33)13-15-23/h4-15,26H,16-17,34H2,1-3H3 |
InChIキー |
YKRFUBBMPKUJRU-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304289.png)
![4-(2,5-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304290.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)